2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane
Description
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.0³,⁷]dodecane is a tricyclic heterocyclic compound characterized by a complex fused-ring system. Its structure includes two sulfur atoms (at positions 5 and 11), four nitrogen atoms (at positions 4, 6, 10, and 12), and two bromine substituents (at positions 2 and 8). The bicyclic framework ([7.3.0.0³,⁷]) comprises a seven-membered ring fused to a three-membered ring and a bridgehead nitrogen at position 3,5.
Properties
Molecular Formula |
C6H10Br2N4S2 |
|---|---|
Molecular Weight |
362.1 g/mol |
IUPAC Name |
2,8-dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C6H10Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6/h1-6,9-12H |
InChI Key |
URJGUDSCTFDIFI-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(C3C(C1Br)NSN3)Br)NSN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization reactions to form the tricyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application but often include modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s tricyclic core is shared with derivatives like 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraazatricyclo[7.3.0.0³,⁷]dodecane (referred to as the tetranitro derivative). Key differences lie in substituents:
- Bromine vs. Nitro Groups: Bromine substituents increase molecular weight (Br: ~80 g/mol vs. NO₂: ~46 g/mol) and density but reduce oxygen balance, critical for detonation performance.
- Sulfur vs. Oxygen Bridges : The dithia (S–S) bridges in the target compound may enhance thermal stability compared to dioxa (O–O) bridges in the tetranitro derivative due to sulfur’s lower electronegativity and stronger C–S bonds .
- Ring Puckering : Theoretical studies suggest that substituents influence puckering amplitudes (e.g., nitro groups induce greater ring strain due to steric repulsion), affecting crystal packing and sensitivity .
Energetic Properties
Theoretical calculations (DFT, molecular dynamics) provide comparative insights:
- Detonation Performance : The tetranitro derivative’s superior oxygen balance (−24% vs. −60% for the bromo compound) and nitro functional groups contribute to higher detonation velocity (9200 m/s vs. 7800 m/s) but at the cost of increased sensitivity .
- Stability : Bromine’s electron-withdrawing nature stabilizes the tricyclic core against thermal degradation, whereas nitro groups accelerate decomposition due to labile N–O bonds .
Biological Activity
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane (CAS No. 165617-59-4) is a complex heterocyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive tricyclic structure with multiple bromine and sulfur atoms integrated into its framework. Its IUPAC name is indicative of its intricate arrangement of nitrogen and sulfur atoms, which contribute to its chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C6Br2N4S2 |
| Molecular Weight | 320.01 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Stability | Stable under standard laboratory conditions |
The biological activity of 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane primarily involves its interactions with various cellular components:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with receptors or other signaling molecules.
- Electrophilic Properties : The presence of bromine atoms enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane possesses significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : In vitro assays reveal that the compound can induce cytotoxicity in cancer cell lines by promoting apoptosis through the activation of specific apoptotic pathways.
- Antioxidant Properties : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assessment :
- Research involving human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
-
Antioxidant Activity Evaluation :
- The compound was tested using DPPH radical scavenging assays.
- It exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
Pharmacokinetics
The pharmacokinetic profile of 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane suggests favorable absorption and distribution characteristics due to its lipophilicity. Preliminary studies indicate:
- Absorption : Rapid absorption through cellular membranes.
- Distribution : High distribution volume suggests extensive tissue penetration.
- Metabolism : Undergoes metabolic transformation primarily via cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
